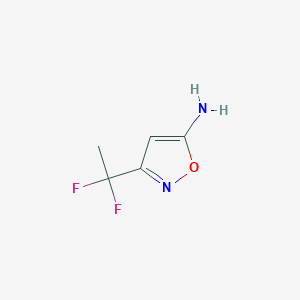

3-(1,1-difluoroethyl)-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c1-5(6,7)3-2-4(8)10-9-3/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXECHQPAWCRVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188909-17-2 | |

| Record name | 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity Profiles and Reaction Mechanisms of 3 1,1 Difluoroethyl 1,2 Oxazol 5 Amine

Acid-Base Properties and Protonation/Deprotonation Equilibria of the Amine and Oxazole (B20620) Nitrogen

The structure of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine features two nitrogen atoms with basic properties: the exocyclic amino nitrogen (N-5) and the endocyclic oxazole nitrogen (N-2). The basicity of these sites is significantly influenced by the electronic effects of the substituents.

The exocyclic 5-amino group is generally the more basic site. Its lone pair of electrons is available for protonation. However, its basicity is modulated by two opposing factors: resonance donation into the oxazole ring, which delocalizes the lone pair and slightly decreases basicity, and the strong electron-withdrawing inductive effect of the 3-(1,1-difluoroethyl) group, which significantly reduces the electron density on the ring and, consequently, the basicity of the amino group.

The nitrogen atom within the 1,2-oxazole ring is significantly less basic. Parent oxazoles are very weak bases, with the conjugate acid of oxazole having a pKa of approximately 0.8. wikipedia.org The aromatic character of the ring means the nitrogen lone pair is part of the π-system, making it less available for protonation. The presence of the strongly electronegative 1,1-difluoroethyl group further diminishes the basicity of the ring nitrogen.

Therefore, in an acidic medium, protonation will occur preferentially at the 5-amino group. Deprotonation of the conjugate acid will be the first equilibrium, followed by any potential deprotonation of the oxazole ring itself under extremely basic conditions, which is highly unlikely. Amino acids exhibit similar zwitterionic behavior, where internal proton transfer occurs between acidic and basic groups. chemguide.co.uklibretexts.org In this compound, the amine group acts as the primary Brønsted-Lowry base.

Table 1: Predicted Acid-Base Equilibria for this compound

| pH Condition | Dominant Species | Structure | Comments |

|---|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Protonated Amine (Ammonium) |  |

The 5-amino group is the primary site of protonation. |

| Neutral (e.g., pH ~ 7) | Neutral Molecule |  |

The molecule exists primarily in its uncharged form. |

| Strongly Basic (e.g., pH > 12) | Neutral Molecule / Anion |  |

The neutral form predominates; deprotonation of the N-H bond would require a very strong base. |

Nucleophilic and Electrophilic Characteristics of this compound

The dual functionality of an activating amino group and a deactivating difluoroethyl group creates a nuanced reactivity profile, allowing the molecule to act as both a nucleophile and, under certain conditions, a substrate for electrophilic or nucleophilic attack on the ring.

The lone pair of electrons on the nitrogen of the 5-amino group makes it a potent nucleophile. This is the most reactive site for reactions with electrophiles such as acyl halides, anhydrides, and alkyl halides.

Acylation: The amine readily undergoes acylation to form the corresponding amide. This reaction is typically carried out using an acyl chloride or anhydride, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. thepharmajournal.comrsc.org

Alkylation: Alkylation of the 5-amino group can be achieved with alkyl halides. However, over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts, is a common issue that requires careful control of stoichiometry and reaction conditions.

Table 2: Representative Reactions at the 5-Amino Group

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(3-(1,1-difluoroethyl)-1,2-oxazol-5-yl)acetamide | Aprotic solvent, base (e.g., pyridine) |

| Alkylation | Methyl iodide | N-methyl-3-(1,1-difluoroethyl)-1,2-oxazol-5-amine | Polar solvent, potential for over-alkylation |

| Sulfonylation | Tosyl chloride | N-(3-(1,1-difluoroethyl)-1,2-oxazol-5-yl)-4-methylbenzenesulfonamide | Aprotic solvent, base |

The reactivity of the heterocyclic ring is heavily influenced by its substituents.

Electrophilic Aromatic Substitution (EAS): Generally, oxazole rings are electron-deficient and thus unreactive towards electrophiles. pharmaguideline.com However, the 5-amino group is a powerful activating ortho-, para-director. In the 1,2-oxazole system, this strongly directs electrophilic attack to the C4 position. Despite this activation, the potent deactivating effect of the 3-(1,1-difluoroethyl) group and the inherent low aromaticity of the oxazole ring mean that forcing conditions may still be required for reactions like halogenation or nitration. Electrophilic substitution on the parent oxazole ring, when it occurs, favors the C5 position, but the presence of the activating amino group at C5 redirects this preference to C4. wikipedia.orgtandfonline.com

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on oxazole rings are rare and typically require a good leaving group (like a halogen) at an electron-deficient position (C2 or C5). pharmaguideline.comtandfonline.comnih.gov In this compound, there is no inherent leaving group on the ring. While the difluoroethyl group makes the ring more electron-poor and thus theoretically more susceptible to nucleophilic attack, the absence of a leaving group makes direct SNAr highly improbable. Ring-opening reactions are more likely outcomes if the molecule is subjected to strong nucleophiles. pharmaguideline.com

The geminal difluoro substituent at the C3 position is a key modulator of the molecule's chemical properties. Its influence is primarily electronic, stemming from the high electronegativity of fluorine atoms.

Inductive Effect: The -CF2- group is a very strong sigma-electron withdrawing group (-I effect). This effect deactivates the entire heterocyclic ring, making it less susceptible to electrophilic attack and lowering the basicity of both the ring nitrogen and the exocyclic amino group. researchgate.net

Reactivity Modulation: The deactivating nature of the difluoroethyl group counteracts the activating effect of the 5-amino group. This balance dictates the conditions required for electrophilic substitution at C4. For example, while bromination might proceed, harsher reactions like Friedel-Crafts acylation are unlikely to be successful.

Steric Effects: The 1,1-difluoroethyl group also introduces moderate steric bulk at the C3 position, which could influence the approach of reagents to the adjacent C4 position and the N2 atom of the ring.

Kinetic and Thermodynamic Investigations of Transformations Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for predictions regarding the relative rates and equilibria of its transformations.

The rate of electrophilic aromatic substitution at the C4 position would be significantly influenced by the nature of the substituent at C3. The strong electron-withdrawing nature of the 1,1-difluoroethyl group is expected to decrease the reaction rate compared to a similar compound with an alkyl group at C3 by destabilizing the positively charged Wheland intermediate (arenium ion) formed during the reaction.

Conversely, for any potential nucleophilic attack on the ring, the difluoroethyl group would be rate-enhancing. It would stabilize the negatively charged Meisenheimer-like intermediate, lowering the activation energy for the reaction. nih.govbeilstein-journals.org

Thermodynamically, the formation of amides via acylation of the 5-amino group is a highly favorable, typically exothermic process, leading to a stable product. The equilibrium lies far to the right.

Table 3: Predicted Relative Rates of Electrophilic Bromination at C4 for Substituted 5-Amino-1,2-Oxazoles

| C3-Substituent | Electronic Effect | Predicted Relative Rate (krel) | Rationale |

|---|---|---|---|

| -CH3 | Weakly Electron-Donating (+I) | > 1 | Stabilizes the cationic intermediate. |

| -H | Neutral | 1 | Reference compound. |

| -CF2CH3 | Strongly Electron-Withdrawing (-I) | << 1 | Strongly destabilizes the cationic intermediate, increasing activation energy. |

| -Cl | Electron-Withdrawing (-I), Weakly Donating (+M) | < 1 | Overall deactivating effect on the intermediate. |

Mechanistic Investigations of Derivatization and Decomposition Pathways

The mechanisms of derivatization primarily involve the fundamental reactivity of the amine and the activated aromatic system.

Mechanism of Acylation: The acylation of the 5-amino group proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (chloride) to yield the final N-acylated product and a proton. A base is typically used to scavenge the proton.

Mechanism of Electrophilic Substitution (at C4): This reaction follows the standard mechanism for electrophilic aromatic substitution. An electrophile (E+) is attacked by the π-electrons of the oxazole ring, preferentially at the electron-rich C4 position, to form a resonance-stabilized cationic intermediate (arenium ion). The positive charge in this intermediate is delocalized onto the C5 and the amino nitrogen. A base then removes the proton from the C4 atom, restoring the aromaticity of the ring and yielding the substituted product.

Decomposition Pathways: 1,2-oxazole rings can be susceptible to cleavage under certain conditions. Reductive cleavage of the weak N-O bond is a known pathway. Under harsh acidic or basic hydrolytic conditions, the ring could potentially open. For instance, strong base could initiate a ring-opening cascade, although this is speculative without experimental evidence. Thermal decomposition is also a possibility at high temperatures, though oxazoles are generally considered thermally stable. semanticscholar.org

Spectroscopic Probes for Reaction Intermediates

Direct observation of transient species is crucial for the definitive elucidation of a reaction mechanism. For a substituted isoxazole (B147169) like this compound, reactions such as ring-opening, rearrangement, or substitution can proceed through short-lived intermediates. In-situ spectroscopic methods are indispensable tools for monitoring the concentration of reactants, intermediates, and products in real-time without disturbing the reaction system.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful technique for tracking changes in functional groups throughout a reaction. For instance, in a potential ring-opening of the isoxazole core of this compound to a ketonitrile intermediate, FTIR could monitor the disappearance of characteristic isoxazole ring vibrations and the appearance of a strong nitrile (C≡N) stretching band, typically observed around 2200-2260 cm⁻¹. The C=O stretch of the resulting keto group would also appear in the 1650-1750 cm⁻¹ region. By using flow cells, it is possible to couple FTIR with other analytical techniques to gain more comprehensive data. acs.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or real-time NMR spectroscopy offers detailed structural information about species in solution. In reactions involving this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR could be employed. ¹⁹F NMR is particularly useful for probing changes in the electronic environment of the difluoroethyl group. The formation of an intermediate would be signaled by the appearance of a new set of resonances. For example, the transformation of isoxazoles into aminopyrazoles has been monitored using in-situ NMR, successfully identifying and characterizing the unisolated ketonitrile intermediate. bohrium.commdpi.com This methodology could be directly applied to study similar transformations of the target compound.

The following table illustrates hypothetical ¹⁹F NMR chemical shift changes that might be observed during a reaction involving the formation of an intermediate from this compound.

| Species | Functional Group Environment | Hypothetical ¹⁹F Chemical Shift (δ, ppm) |

| Reactant: this compound | -CF₂- attached to isoxazole C3 | -95.0 |

| Intermediate: Acyclic Ketonitrile | -CF₂- adjacent to a keto group | -110.0 |

| Product: Rearranged Heterocycle | -CF₂- attached to new ring system | -102.5 |

Note: Data are hypothetical and for illustrative purposes only.

By tracking the integration of these signals over time, detailed kinetic profiles for each species can be constructed, providing invaluable mechanistic insights.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining reaction mechanisms at the molecular level. It allows for the mapping of potential energy surfaces, the characterization of transition states, and the rationalization of observed reactivity and selectivity. For this compound, computational studies are essential for understanding reaction pathways that may involve high-energy, transient species that are difficult or impossible to detect experimentally.

Mapping Reaction Mechanisms: DFT calculations can be used to model complex, multi-step reactions. For example, the mechanism of the N-heterocyclic carbene (NHC)-catalyzed [3 + 3] annulation between 5-aminoisoxazoles and α-bromoenals has been extensively studied using DFT. acs.orgnottingham.edu.my This study elucidated a nine-step pathway, identifying key intermediates and transition states. A similar approach for this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming optimized structures as minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product.

The electron-withdrawing 1,1-difluoroethyl group would be expected to significantly influence the energetics of these pathways, for instance, by stabilizing anionic intermediates or increasing the electrophilicity of the isoxazole ring.

Analysis of Transition States and Selectivity: A critical aspect of computational studies is the analysis of transition state structures and energies, which control the kinetics and selectivity of a reaction. Distortion/interaction analysis (also known as activation strain model) is a powerful tool used to understand activation barriers. It partitions the activation energy (ΔE‡) into the energy required to distort the reactants into their transition state geometries (distortion energy, ΔE_dist) and the actual interaction energy between the distorted reactants (interaction energy, ΔE_int). acs.org

For a hypothetical reaction of this compound, this analysis could explain how the difluoroethyl group influences stereoselectivity by affecting the distortion energy of the isoxazole fragment in competing transition states.

The following interactive table presents hypothetical calculated energy barriers for competing pathways in a reaction involving a generic 5-aminoisoxazole versus the title compound, illustrating the potential electronic effect of the C3-substituent.

| Reactant Species | Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Controlling Factor |

| 3-Methyl-1,2-oxazol-5-amine | Pathway A | 22.5 | Steric hindrance |

| 3-Methyl-1,2-oxazol-5-amine | Pathway B | 25.0 | Electronic destabilization of TS |

| This compound | Pathway A | 24.0 | Increased distortion energy |

| This compound | Pathway B | 21.0 | Inductive stabilization of TS |

Note: Data are hypothetical, based on general principles of substituent effects, and are for illustrative purposes.

Advanced Spectroscopic and Structural Characterization of 3 1,1 Difluoroethyl 1,2 Oxazol 5 Amine and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment of each atom, their connectivity, and spatial proximities.

The NMR spectra of this compound exhibit characteristic signals that confirm its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine (-NH₂) protons, the isoxazole (B147169) ring proton (H4), and the methyl (-CH₃) protons of the difluoroethyl group. The amine protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The isoxazole H4 proton would appear as a singlet, with a chemical shift characteristic of electron-rich heterocyclic systems. nih.gov The methyl protons would present as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The isoxazole ring carbons (C3, C4, and C5) would show distinct resonances, with the C3 and C5 carbons appearing at lower fields due to their attachment to electronegative heteroatoms. The C4 resonance would be at a higher field. The carbons of the difluoroethyl group (-CF₂-CH₃) would also be clearly identifiable. The CF₂ carbon would exhibit a triplet due to the large one-bond ¹JCF coupling, while the CH₃ carbon would show a quartet due to coupling with the two fluorine atoms (²JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. The spectrum for this compound would display a single resonance for the two equivalent fluorine atoms. This signal would appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift is highly sensitive to the electronic environment. mdpi.com For N-CHF₂ derivatives of other heterocyclic systems, geminal fluorine-fluorine coupling constants (²JFF) are typically in the range of 225-227 Hz. mdpi.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -NH₂ | Broad singlet | - | - |

| H4 | Singlet | - | - | |

| -CH₃ | Triplet | ³JHF | ~15-20 Hz | |

| ¹³C | C3 | - | Triplet | ²JCF |

| C4 | - | Singlet | - | |

| C5 | - | Singlet | - | |

| -CF₂- | - | Triplet | ¹JCF (~240-280 Hz) | |

| -CH₃ | - | Quartet | ²JCF (~20-30 Hz) | |

| ¹⁹F | -CF₂- | - | Quartet | ³JFH (~15-20 Hz) |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would primarily confirm the ³JHF coupling between the methyl protons and the fluorine atoms, although this is often inferred from the 1D spectra.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would definitively link the H4 signal to the C4 carbon and the methyl proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include cross-peaks between the methyl protons and both the CF₂ and C3 carbons, and between the H4 proton and the C3 and C5 carbons. These correlations are vital for confirming the substitution pattern on the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could reveal through-space interactions between the protons of the difluoroethyl group and the H4 proton of the isoxazole ring, providing insights into the preferred conformation of the side chain relative to the ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₅H₆F₂N₂O), the calculated monoisotopic mass is 148.04482 Da. uni.lunih.gov HRMS analysis would confirm this exact mass, distinguishing it from any other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways. Common fragmentation patterns for such a molecule under electron impact or collision-induced dissociation would likely involve:

Alpha-cleavage, leading to the loss of a methyl radical (•CH₃) from the molecular ion.

Loss of small, stable neutral molecules such as HF or HCN.

Cleavage of the isoxazole ring, a common fragmentation route for this heterocyclic system. libretexts.orgmiamioh.edu

Table 2: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Ion Adduct | Expected m/z |

|---|---|---|---|

| C₅H₆F₂N₂O | 148.04482 | [M+H]⁺ | 149.05210 |

| [M+Na]⁺ | 171.03404 |

X-ray Crystallography for Solid-State Molecular Architecture, Bond Lengths, and Angles

While a specific crystal structure for this compound is not publicly available, analysis of related isoxazole derivatives provides insight into the expected solid-state architecture. nih.gov Single-crystal X-ray diffraction would reveal precise bond lengths, bond angles, and torsion angles.

Key structural features would include the planarity of the isoxazole ring. The geometry around the C5 amine group would likely be trigonal planar. In the solid state, intermolecular hydrogen bonds involving the amine group (N-H···N or N-H···O) would be expected to play a significant role in the crystal packing, potentially forming dimers or extended networks. nih.gov The conformation of the difluoroethyl group relative to the plane of the isoxazole ring would also be determined, providing valuable data for computational modeling.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

IR Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3200-3400 cm⁻¹ region. The C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹. The heterocyclic C=N stretching vibration is expected in the 1610-1650 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching modes of the difluoroethyl group would be prominent in the 1100-1300 cm⁻¹ range. The N-O stretching vibration of the isoxazole ring typically appears around 1150 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic and heterocyclic ring stretching vibrations often give strong Raman signals. The C=N and C=C vibrations of the isoxazole ring would be readily observable.

Analysis of these spectra, particularly shifts in the N-H stretching frequencies in the solid state compared to a dilute solution, can provide evidence of intermolecular hydrogen bonding.

Table 3: Predicted Vibrational Spectroscopy Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -NH₂ | Asymmetric Stretch | ~3400 | IR, Raman |

| Symmetric Stretch | ~3300 | ||

| -CH₃ | C-H Stretch | 2900-3000 | |

| Isoxazole Ring | C=N Stretch | 1610-1650 | |

| -CF₂ | C-F Stretch | 1100-1300 (Strong) | |

| Isoxazole Ring | N-O Stretch | ~1150 |

Chiroptical Spectroscopy (CD, ORD) for Enantioselective Synthesis and Stereochemical Determination (if applicable)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, these techniques would be indispensable if chiral derivatives were synthesized. For instance, if a chiral center were introduced elsewhere in the molecule, or if the compound were used as a scaffold to build a larger, chiral molecule, chiroptical methods would be crucial.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is highly sensitive to the stereochemistry of a molecule and could be used to determine the enantiomeric excess and absolute configuration of chiral derivatives.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD for stereochemical analysis.

Should enantioselective syntheses of derivatives be developed, CD and ORD would be the primary methods for assessing their success and characterizing the stereochemical purity of the products.

Theoretical and Computational Investigations of 3 1,1 Difluoroethyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis, DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure and predict various molecular properties. researchgate.net

DFT, particularly using functionals like B3LYP, is a common approach for studying oxazole (B20620) and isoxazole (B147169) derivatives due to its balance of computational cost and accuracy. researchgate.netsemanticscholar.org These calculations can determine optimized molecular geometry, charge distribution, and dipole moments. For 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine, the presence of the electronegative fluorine and oxygen atoms, along with the nitrogen atoms of the isoxazole ring and the amine group, creates a complex electronic environment. The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations, indicating the regions most susceptible to electrophilic and nucleophilic attack. nih.gov Red-colored regions on an MEP surface highlight electron-rich areas (negative potential), likely around the amine nitrogen and the ring oxygen, while blue regions denote electron-poor areas (positive potential), expected near the hydrogen atoms of the amine group. nih.gov

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.orgphyschemres.org A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. semanticscholar.org In the case of this compound, the HOMO is likely localized on the electron-rich amine group and the isoxazole ring, while the LUMO may be distributed across the ring and the electron-withdrawing difluoroethyl group.

Table 1: Calculated Quantum Chemical Properties for this compound (Illustrative Data)

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution nih.gov |

| Electronegativity (χ) | 3.85 eV | Global electronic character |

| Dipole Moment (μ) | 3.2 D | Molecular polarity |

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the rotation around the single bond connecting the difluoroethyl group to the isoxazole ring. Fluorine substitution is known to have a significant impact on molecular conformation. semanticscholar.org

A potential energy surface (PES) can be generated by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the molecule's energy at each step using quantum mechanical methods. nsf.govresearchgate.net The resulting plot reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them.

For this molecule, the primary interactions governing conformational preference would include steric hindrance between the methyl group, the fluorine atoms, and the isoxazole ring, as well as electrostatic interactions (dipole-dipole repulsions or attractions) involving the C-F bonds and the polar isoxazole ring. Studies on similar fluorinated compounds show that gauche interactions and the alignment of C-F bond dipoles play a crucial role in determining the most stable conformations. nih.gov It is likely that the molecule exists as an equilibrium mixture of several low-energy conformers at room temperature. nih.gov

Table 2: Hypothetical Conformational Analysis Results for this compound

| Conformer | Key Dihedral Angle (N-C-C-F) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | ~60° (gauche) | 0.00 | Likely stabilized by favorable electrostatic interactions. |

| B | ~180° (anti) | 0.75 | Sterically accessible but potentially less stable due to dipole interactions. |

| C | ~300° (gauche) | 0.95 | Another stable gauche conformer. |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR. nih.govnih.gov By comparing the calculated chemical shifts with experimental data, the proposed structure can be validated. For this compound, calculations would predict the distinct chemical shifts for the ethyl protons and carbons, influenced by the adjacent fluorine atoms, as well as the signals for the isoxazole ring and the amine group.

IR Spectroscopy: Theoretical vibrational frequencies and intensities can be computed using DFT. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. nih.gov Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve the correlation with experimental Fourier-transform infrared (FT-IR) spectra. nih.gov This analysis helps in assigning specific vibrational modes, such as N-H stretching of the amine, C-F stretching of the difluoroethyl group, and various vibrations of the isoxazole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. nih.govresearchgate.net The calculation provides the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. This can help identify the electronic transitions responsible for the molecule's absorption of light, typically π → π* and n → π* transitions within the conjugated isoxazole system.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Hypothetical Experimental Value | Calculated Value (Illustrative) | Assignment |

|---|---|---|---|

| ¹³C NMR (δ, ppm) | ~115 ppm | ~118 ppm | Quaternary Carbon (C-(CF₂)) |

| ¹H NMR (δ, ppm) | ~5.5 ppm | ~5.6 ppm | -NH₂ protons |

| IR (ν, cm⁻¹) | 3350 cm⁻¹ | 3480 cm⁻¹ (unscaled) | N-H asymmetric stretch |

| IR (ν, cm⁻¹) | 1120 cm⁻¹ | 1165 cm⁻¹ (unscaled) | C-F stretch |

| UV-Vis (λmax, nm) | 265 nm | 260 nm | π → π* transition |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. researchgate.netnih.gov

In an MD simulation, the this compound molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or chloroform). By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve.

These simulations are particularly useful for:

Analyzing Solvent Effects: MD can reveal how the solvent influences the conformational preferences of the molecule. For instance, in a polar solvent like water, conformations with a larger dipole moment might be stabilized. mdpi.com

Studying Hydrogen Bonding: The simulations can quantify the hydrogen bonding network between the amine group of the solute and the surrounding solvent molecules, providing information on solvation shells and residence times of solvent molecules.

Investigating Dynamic Behavior: MD allows for the observation of the molecule's flexibility and internal motions, such as the rotation of the difluoroethyl group, providing a more realistic picture of its behavior in solution than static quantum calculations. researchgate.net

Table 4: Key Parameters from a Molecular Dynamics Simulation (Illustrative)

| Parameter | Solvent | Typical Finding |

|---|---|---|

| Radial Distribution Function (g(r)) | Water | Shows distinct solvation shells around the -NH₂ group. |

| Hydrogen Bond Count | Water | Average of 2-3 hydrogen bonds between the amine and water. |

| Root Mean Square Deviation (RMSD) | - | Indicates the stability of the molecule's conformation over the simulation time. |

| Solvation Free Energy | Water vs. Octanol | Helps predict the molecule's partitioning behavior (LogP). |

Reaction Mechanism Modeling and Transition State Characterization via Computational Methods

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve modeling its synthesis or its potential reactions with other molecules.

For example, modeling the synthesis of the isoxazole ring could involve investigating the cycloaddition reaction pathway. researchgate.net Calculations would help determine whether the reaction is concerted or stepwise and identify the key transition state structure. This information is vital for optimizing reaction conditions to improve yield and selectivity.

Table 5: Hypothetical Reaction Energy Profile for a Synthetic Step

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State (TS1) | +25.5 | Energy barrier for the first step |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State (TS2) | +15.0 | Energy barrier for the second step |

| Products | -20.0 | Final products of the reaction (exothermic) |

Structure-Property Relationship (SPR) Studies within the Oxazole Amine Framework

Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its physical, chemical, or biological properties. tandfonline.com Computational methods can rapidly screen a virtual library of related compounds to predict these relationships.

Within the this compound framework, several modifications could be explored computationally:

Effect of Fluorination: Replacing the difluoroethyl group with an ethyl or trifluoroethyl group would alter the molecule's electronics (via inductive effects) and lipophilicity. Calculations could predict how this affects the HOMO-LUMO gap, dipole moment, and reactivity.

Substitution on the Amine Group: Replacing the -NH₂ with -NHR or -NR₂ groups would change the steric profile and hydrogen bonding capabilities of the molecule.

Positional Isomers: Moving the difluoroethyl or amine group to different positions on the isoxazole ring would create isomers with distinct electronic and steric properties.

By systematically calculating key descriptors (like those in Table 1) for a series of these analogues, a quantitative structure-property relationship (QSPR) model can be developed. These models help in designing new molecules with desired properties, such as enhanced reactivity, specific solubility, or improved biological activity. researchgate.net

Table 6: Illustrative SPR Study on the Isoxazole Amine Scaffold

| Substituent at C3 | Effect on HOMO-LUMO Gap (ΔE) | Effect on Lipophilicity (LogP) | Rationale |

|---|---|---|---|

| -CH₂CH₃ | Decreases | Increases | Electron-donating, less polar. |

| -CHFCH₃ | Slightly Increases | Increases moderately | Introduction of one electron-withdrawing F atom. |

| -CF₂CH₃ (Title Compound) | Increases | Increases significantly | Strong electron-withdrawing effect of two F atoms. |

| -CF₃ | Strongly Increases | Increases most | Very strong inductive effect, increases stability. |

Applications of 3 1,1 Difluoroethyl 1,2 Oxazol 5 Amine As a Versatile Synthetic Building Block and Scaffold in Academic Research

Utilization in the Synthesis of Complex Heterocyclic Systems and Novel Molecular Architectures

The inherent reactivity of the 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine scaffold allows for its use in the generation of diverse and complex heterocyclic systems. The presence of the reactive amino group and the isoxazole (B147169) ring provides multiple avenues for further chemical transformations.

While specific examples detailing ring expansion and contraction reactions directly involving this compound are not extensively documented in publicly available literature, the principles of such transformations are well-established in organic chemistry. These reactions can be employed to convert the initial five-membered oxazole (B20620) ring into larger or smaller heterocyclic structures, thereby expanding the molecular diversity accessible from this starting material. wikipedia.orguchicago.edu

Generally, ring expansion can be achieved through various methods, including the Tiffeneau–Demjanov rearrangement or Wolff rearrangement, which typically involve the formation of a diazo intermediate followed by rearrangement. libretexts.org Ring contraction reactions, on the other hand, can be facilitated by processes like the Favorskii rearrangement or benzilic acid rearrangement, often proceeding through the formation of cyclopropanone (B1606653) or related intermediates. libretexts.orgntu.ac.uk The application of these established methodologies to derivatives of this compound could potentially lead to novel heterocyclic scaffolds with unique properties.

Annulation, the process of building a new ring onto an existing one, represents a powerful strategy for the synthesis of complex polycyclic systems. The amino group of this compound is a key functional handle for initiating annulation reactions.

One common approach involves the reaction of the amine with bifunctional electrophiles. For instance, condensation with β-ketoesters or α,β-unsaturated ketones can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings, respectively. These reactions often proceed through an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration sequence. Such strategies have been successfully employed to synthesize a variety of fused heterocyclic compounds, including thieno[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines from related amino-heterocycles. nih.gov

Another strategy involves a [4+1] annulation approach, where the amine acts as a one-atom component. For example, reactions with perfluoroalkyl N-mesylhydrazones can lead to the formation of 5-fluoroalkyl 1,2,3-triazoles through a defluorinative annulation process. rsc.org

Role as a Precursor in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. nih.govwindows.net The amino group of this compound makes it an ideal candidate for participation in various MCRs.

For instance, in a Biginelli-type reaction, it could react with an aldehyde and a β-dicarbonyl compound to produce dihydropyrimidinone derivatives. Similarly, in a Ugi or Passerini reaction, the amine can serve as the amine component, leading to the formation of α-acylamino amides or α-acyloxy carboxamides, respectively. These reactions allow for the rapid assembly of complex molecules with multiple points of diversity from simple starting materials. nih.goved.ac.uk The use of this compound in MCRs provides a powerful tool for the construction of libraries of novel compounds for screening in various research areas. frontiersin.orgsemanticscholar.org

Derivatization for the Exploration of Structure-Activity Relationships in Academic Research (excluding clinical data)

The ability to systematically modify a molecule's structure and observe the resulting changes in its properties is fundamental to understanding structure-activity relationships (SAR). nih.gov this compound provides a versatile scaffold for such studies due to the reactivity of its amino group.

The primary amino group of this compound readily undergoes amidation and acylation reactions with a wide range of carboxylic acids, acyl chlorides, and acid anhydrides. mdpi.comresearchgate.net These reactions are typically straightforward to perform and allow for the introduction of a diverse array of substituents at this position.

Table 1: Representative Amidation and Acylation Reactions

| Reactant | Product |

| Carboxylic Acid | N-(3-(1,1-difluoroethyl)-1,2-oxazol-5-yl)amide |

| Acyl Chloride | N-(3-(1,1-difluoroethyl)-1,2-oxazol-5-yl)amide |

| Acid Anhydride | N-(3-(1,1-difluoroethyl)-1,2-oxazol-5-yl)amide |

This table illustrates the general products of amidation and acylation reactions.

By systematically varying the nature of the acyl group (e.g., aliphatic, aromatic, heterocyclic), researchers can probe the influence of steric and electronic factors on the biological or chemical properties of the resulting derivatives. Catalytic methods, for instance using titanium tetrafluoride, can facilitate these amidations under mild conditions. researchgate.net

Further derivatization can be achieved through alkylation and arylation of the nitrogen atom of the amino group. Direct N-alkylation can be accomplished using alkyl halides or other electrophilic alkylating agents. researchgate.net N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide. nih.gov

These reactions provide access to secondary and tertiary amines, further expanding the chemical space that can be explored from the this compound scaffold. The introduction of different alkyl and aryl groups can significantly impact the molecule's conformation, lipophilicity, and hydrogen bonding capabilities, all of which are critical factors in determining its interactions with biological targets or its performance in materials science applications.

Table 2: Representative Alkylation and Arylation Reactions

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl Halide | N-alkyl-3-(1,1-difluoroethyl)-1,2-oxazol-5-amine |

| N-Arylation | Aryl Halide, Palladium Catalyst, Base | N-aryl-3-(1,1-difluoroethyl)-1,2-oxazol-5-amine |

This table outlines general strategies for the N-alkylation and N-arylation of the primary amine.

Modification of the 1,1-Difluoroethyl Moiety for Fluorine Effects

The 1,1-difluoroethyl group (-CF₂CH₃) is a critical pharmacophore in modern drug design, primarily utilized as a bioisostere for a methoxy (B1213986) group (-OCH₃). cas.cnnih.gov This bioisosteric replacement can lead to significant improvements in a molecule's metabolic stability, potency, and pharmacokinetic profile. nih.govtandfonline.com The rationale for using the 1,1-difluoroethyl group in the scaffold of this compound is rooted in these established "fluorine effects."

Direct modification of the highly stable C-F bonds in the 1,1-difluoroethyl group is synthetically challenging. Research in organofluorine chemistry typically focuses on introducing this moiety from precursors rather than altering it post-synthesis. For instance, the synthesis of the parent compound likely proceeds via deoxofluorination of a 3-acetyl-1,2-oxazol-5-amine precursor using reagents like diethylaminosulfur trifluoride (DAST). nih.gov

While direct C-F functionalization is difficult, research into related N-perfluoroalkylated amines has shown that controllable defluorination pathways can be achieved under specific conditions, allowing for the conversion of a trifluoromethyl group into other functionalized amides or thioamides. nih.gov Hypothetically, similar strategies could be explored to modify the 1,1-difluoroethyl group on the isoxazole core, potentially leading to novel fluorinated functional groups. The primary value of the moiety, however, lies in its intrinsic properties rather than its capacity for further reaction.

The table below summarizes the key effects that the 1,1-difluoroethyl group imparts, which are sought after when using this building block.

| Property Affected | Consequence of the 1,1-Difluoroethyl Group | Scientific Rationale |

| Metabolic Stability | Increased resistance to oxidative metabolism (e.g., O-demethylation). nih.gov | The Carbon-Fluorine bond is significantly stronger (approx. 116 kcal/mol) than a Carbon-Hydrogen bond, making it less susceptible to enzymatic cleavage. mdpi.com |

| Lipophilicity | Enhanced lipophilicity, which can improve membrane permeability. | Fluorine is the most electronegative element, but a fluoroalkyl group can increase a molecule's affinity for nonpolar environments. frontiersin.org |

| Binding Affinity | Can alter and potentially improve binding to target proteins. | The C-F bond can participate in favorable dipole-dipole, charge-dipole, and orthogonal multipolar interactions with protein residues. frontiersin.org |

| pKa Modulation | The strong electron-withdrawing nature of the -CF₂CH₃ group can lower the pKa of nearby basic centers, such as the 5-amino group. | This modification alters the ionization state of the molecule at physiological pH, which can impact solubility, receptor binding, and cell penetration. tandfonline.com |

| Conformational Control | The steric and electronic properties of the group can influence the preferred conformation of the molecule. | The difluoroethyl group has a conformational preference that places the methyl group out of the plane of the aromatic ring, which can be exploited to optimize ligand-receptor interactions. cas.cnnih.gov |

Potential in Catalyst or Ligand Design Research (e.g., chiral ligands)

The this compound scaffold holds significant potential for the design of novel catalysts and ligands, particularly in the field of asymmetric catalysis. The isoxazole ring provides a rigid and planar backbone, while the 5-amino group serves as a versatile synthetic handle for introducing chirality and coordinating atoms.

The development of chiral ligands is crucial for enantioselective metal-catalyzed reactions. Research has demonstrated that isoxazole-based structures can be successfully incorporated into potent and selective inhibitors and ligands. nih.govnih.gov For example, diaryl-isoxazoles have been modified with chiral pyrrolidine (B122466) scaffolds to target the ATP binding site of protein kinases. nih.gov Similarly, the closely related chiral oxazoline (B21484) motif is a cornerstone of ligand design, widely used in various important metal-catalyzed enantioselective reactions. researchgate.net

Starting from this compound, a variety of ligand classes could be synthesized:

Chiral Schiff Base (Isoxazolimine) Ligands: Condensation of the 5-amino group with a chiral aldehyde would yield chiral imine ligands. These are valuable in asymmetric synthesis, including reductions, oxidations, and cycloadditions.

Phosphine-Containing Ligands: The amino group can be functionalized through a multi-step synthesis to incorporate phosphine (B1218219) moieties (e.g., diphenylphosphino groups). Such P,N-type ligands are highly effective in palladium-catalyzed cross-coupling reactions. acs.org

Bidentate and Tridentate Ligands: Further elaboration of the amino group could introduce additional coordinating sites, leading to multidentate ligands capable of forming stable complexes with various transition metals.

The 1,1-difluoroethyl group at the 3-position would not only serve to enhance solubility in organic solvents but also to electronically tune the properties of the ligand and the coordinated metal center through its strong inductive effect. This electronic modulation can influence the reactivity and selectivity of the catalyst.

The table below outlines hypothetical chiral ligands derived from the core structure and their potential applications in asymmetric catalysis.

| Ligand Type | Hypothetical Structure Derivation | Potential Metal Complex | Potential Catalytic Application |

| Chiral Isoxazolimine | Reaction of the 5-amino group with (R)-2-phenylpropanal. | Titanium (IV), Copper (II) | Asymmetric Diels-Alder reactions, Cyanosilylation of aldehydes. |

| Chiral P,N-Ligand | Multi-step conversion of the amino group to a diphenylphosphino group attached via a chiral backbone (e.g., (S)-phenylethoxy). | Palladium (II), Rhodium (I) | Asymmetric allylic alkylation, Enantioselective hydrogenation. |

| Chiral Isoxazolyl-Oxazoline | Conversion of the amino group to a carboxylic acid, followed by condensation with a chiral amino alcohol. | Iridium (I), Ruthenium (II) | Asymmetric transfer hydrogenation, Hydrosilylation of ketones. |

Development of Novel Fluorinated Organic Compounds Utilizing this compound as a Core Structure

As a functionalized building block, this compound is an excellent starting point for the synthesis of more complex, novel fluorinated organic compounds. olemiss.edunih.gov The primary site for elaboration is the 5-amino group, which can undergo a wide array of chemical transformations characteristic of primary aromatic amines. The stability of the isoxazole ring and the difluoroethyl group allows for diverse reaction conditions to be employed.

Key synthetic transformations include:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for building larger molecules and is prevalent in medicinal chemistry.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., halides, cyano, hydroxyl groups) via Sandmeyer-type reactions.

Condensation Reactions: Formation of imines with aldehydes and ketones, or cyclocondensation reactions with diketones or other bifunctional electrophiles to construct new heterocyclic rings fused to or substituted on the isoxazole core. mdpi.com

Cross-Coupling Reactions: The amino group can be converted into a halide or triflate, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

These reactions allow for the strategic expansion of the core structure, leading to diverse libraries of novel fluorinated compounds for screening in drug discovery and materials science. unf.edunih.gov

The following interactive table details potential synthetic pathways starting from this compound to generate novel classes of fluorinated compounds.

| Starting Material | Reagent(s) | Reaction Type | Product Class | Potential Utility |

| This compound | 1. NaNO₂, HCl2. CuCN | Diazotization / Sandmeyer | 3-(1,1-Difluoroethyl)-1,2-oxazole-5-carbonitrile | Intermediate for acids, amides, tetrazoles. |

| This compound | Benzoyl Chloride, Pyridine | Acylation | N-(3-(1,1-Difluoroethyl)-1,2-oxazol-5-yl)benzamide | Bioactive molecule scaffolds. |

| This compound | 2,5-Hexanedione, Acetic Acid | Paal-Knorr Synthesis | 3-(1,1-Difluoroethyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole | Novel heterocyclic systems. mdpi.com |

| This compound | 1. NaNO₂, HBF₄2. Arylboronic Acid, Pd(OAc)₂, Ligand | Diazotization / Suzuki Coupling | 5-Aryl-3-(1,1-difluoroethyl)-1,2-oxazole | Biaryl structures for medicinal chemistry. |

| This compound | Ethyl Acetoacetate, heat | Condensation / Cyclization | 7-(1,1-Difluoroethyl)-5-methyl-1H-isoxazolo[5,4-b]pyridin-4-one | Fused heterocyclic systems for screening libraries. |

Future Research Directions and Emerging Trends for 3 1,1 Difluoroethyl 1,2 Oxazol 5 Amine

Exploration of Novel and Sustainable Synthetic Pathways

Currently, detailed synthetic procedures for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine are not widely published in peer-reviewed literature. Future research will likely focus on developing efficient and environmentally benign methods for its preparation. Key areas of exploration may include:

Green Chemistry Approaches: Investigation into synthetic routes that utilize greener solvents, reduce the number of synthetic steps (pot, atom, and step economy), and employ catalytic methods over stoichiometric reagents will be crucial.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for key steps, particularly those involving energetic intermediates or hazardous reagents.

Novel Building Blocks: The development of new synthetic strategies may rely on the innovative use of fluorinated building blocks and novel cyclization techniques to construct the isoxazole (B147169) ring.

A comparative look at synthetic strategies for other fluorinated isoxazoles could provide a roadmap for developing these new pathways.

Advanced Mechanistic Insights into its Reactivity and Transformations

A fundamental understanding of the reactivity of this compound is essential for its application as a versatile chemical intermediate. The interplay between the electron-withdrawing difluoroethyl group and the electron-donating amine group on the isoxazole core is expected to impart unique reactivity. Future research should aim to:

Elucidate Reaction Mechanisms: Detailed mechanistic studies of its reactions, such as electrophilic and nucleophilic substitutions, would clarify the electronic and steric effects of the substituents. This could involve kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates.

Explore Derivatization Potential: Systematic exploration of the reactivity of the amine group and the isoxazole ring will enable the synthesis of a diverse library of derivatives. For instance, reactions of the 5-amino group could yield amides, sulfonamides, and ureas, each with potentially distinct biological or material properties.

Insights can be drawn from mechanistic studies on other substituted oxazoles, which often detail reaction pathways such as nucleophilic addition followed by elimination.

Computational Design and Prediction of New Derivatives with Tuned Properties

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Future research in this area will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity indices. These calculations can predict the most likely sites for metabolic attack in a biological system or the most reactive centers for chemical synthesis. The inclusion of fluorine atoms is known to enhance chemical stability and modulate electronic properties.

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery, QSAR models can be developed to correlate the structural features of derivatives with their biological activity. This allows for the rational design of new compounds with improved potency and selectivity.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of new derivatives, guiding the design of more effective therapeutic agents.

Predictive QSAR models have been successfully built for other series of 1,3-oxazole derivatives, demonstrating the utility of this approach.

Integration into Advanced Materials Science Research (e.g., as a monomer or functional component)

The unique combination of a rigid heterocyclic core, a polar amine group, and a lipophilic difluoroethyl moiety suggests that this compound could be a valuable building block in materials science. Potential research directions include:

Polymer Chemistry: Its bifunctional nature (amine group and potential for ring-opening polymerization) could allow its use as a monomer for the synthesis of novel polymers. The incorporation of the fluorinated isoxazole unit could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Functional Materials: Derivatives of this compound could be investigated as functional components in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs). The fluorine content can be particularly advantageous for tuning the electronic properties and improving the performance of such materials.

Synergistic Approaches Combining Experimental and Computational Studies for Comprehensive Understanding

The most comprehensive understanding of this compound and its derivatives will be achieved through a close integration of experimental and computational methods. This synergistic approach will be a prominent trend in future research.

Iterative Design-Synthesis-Test-Analyze Cycles: Computational models can guide the design of new derivatives with desired properties. These compounds can then be synthesized and their properties experimentally validated. The experimental data can, in turn, be used to refine and improve the predictive power of the computational models.

Spectroscopic and Structural Analysis: Combining experimental spectroscopic techniques (NMR, IR, Mass Spectrometry) with computational predictions of these properties can provide unambiguous structure elucidation and a deeper understanding of the electronic structure and conformational preferences of the molecule.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine, and what reagents/conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:

- Difluoroethylation : Use 1,1-difluoroethyl chloride as a reagent under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethyl group .

- Oxazole Ring Formation : Employ cyclization of β-keto amides or nitrile oxides with alkynes. Catalytic systems like Cu(I) or Ru(II) enhance regioselectivity .

- Critical Conditions : Maintain anhydrous environments to prevent hydrolysis of intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. Which purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate polar byproducts.

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystalline forms .

- HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Q. How can spectroscopic and crystallographic methods be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies difluoroethyl group splitting patterns (δ ≈ -120 to -140 ppm). ¹H NMR distinguishes oxazole protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the oxazole ring and difluoroethyl substituent, confirming regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (C₆H₇F₂N₂O) and fragmentation patterns .

Advanced Research Questions

Q. What is the reactivity of the 1,1-difluoroethyl group in this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The CF₂CH₃ group is resistant to hydrolysis but may undergo electrophilic substitution (e.g., nitration) at the oxazole ring. Monitor via ¹⁹F NMR for stability .

- Basic Conditions : Dehydrofluorination risks exist; use mild bases (e.g., NaHCO₃) to avoid degradation. Kinetic studies (UV-Vis or GC-MS) quantify side reactions .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. Use ANOVA to analyze yield differences .

- Byproduct Analysis : LC-MS or GC-MS detects intermediates (e.g., uncyclized precursors) that reduce yield. Optimize stoichiometry to suppress their formation .

Q. What strategies are recommended for evaluating the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Use fluorescence microscopy with propidium iodide to assess membrane disruption. Compare with structurally similar triazole derivatives .

Q. How can computational methods predict the electronic effects of the difluoroethyl group on the oxazole ring’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps. Fukui indices identify nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvation effects in water/DMSO to model reaction pathways for functionalization .

Q. What experimental approaches address instability issues during long-term storage of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.